N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound featuring a benzothiazole core linked to a furan-substituted 1,2,4-oxadiazole moiety via a methylene bridge. This hybrid structure combines heterocyclic systems known for diverse pharmacological activities.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S/c26-21(14-7-8-16-18(10-14)29-12-22-16)23-15-5-2-1-4-13(15)11-19-24-20(25-28-19)17-6-3-9-27-17/h1-10,12H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRAQCKVEBGMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step reactions starting with the functionalization of benzothiazole. Key steps include the formation of oxadiazole and furan rings, usually via cyclization reactions. Standard reagents like hydrazides, aldehydes, and acids under specific conditions (e.g., reflux, catalysis) are commonly employed.
Industrial Production Methods: While not widely produced industrially yet, scalable methods would likely involve optimization of the laboratory conditions mentioned above, with a focus on maximizing yield and purity through careful control of reaction parameters and purification techniques.
Types of Reactions:
Oxidation: It may undergo oxidation at various functional groups, especially at the furan ring.
Reduction: Possible reduction of oxadiazole or carbonyl groups under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens for electrophilic substitution; alkylating agents for nucleophilic substitution.
Major Products Formed: Depending on the reaction, products may include hydroxylated, reduced, or alkylated derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds containing oxadiazole and thiazole rings exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. Key mechanisms include:
- Inhibition of Thymidylate Synthase : Reduces DNA synthesis in cancer cells.
- Modulation of Histone Deacetylases (HDAC) : Affects gene expression related to cancer progression.
- Inhibition of Telomerase : Induces senescence in cancer cells.
Studies have shown that compounds similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide demonstrate cytotoxic effects against various cancer cell lines, often through apoptosis induction and cell cycle arrest .
| Compound Type | Mechanism | Activity |
|---|---|---|
| Oxadiazole Derivatives | Inhibition of key enzymes | Anticancer |
| Thiazole Derivatives | Induction of apoptosis | Anticancer |
| Benzothiazole Derivatives | Targeting cancer pathways | Anticancer |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research has documented its effectiveness against various bacterial strains:
- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
In vitro studies indicate that certain derivatives possess potent antibacterial activity comparable to standard antibiotics like gentamicin. The presence of the furan and oxadiazole rings is crucial for this activity .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of oxadiazole derivatives against human lung adenocarcinoma cells (A549). The results indicated that compounds with the oxadiazole structure inhibited cell proliferation significantly, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial activity of thiazole derivatives against a range of bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating their potential as effective antimicrobial agents .
Mechanism of Action
Mechanism: The compound's effects are typically due to its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to active sites, altering protein function.
Molecular Targets and Pathways:
Enzymes: Could inhibit or activate enzymes involved in metabolic pathways.
Receptors: May interact with cellular receptors, affecting signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs containing benzothiazole, oxadiazole, or related heterocycles.
Structural Analogues and Their Key Features
Key Comparative Insights
- Bioisosteric Replacements : The target compound’s 1,2,4-oxadiazole ring (vs. 1,3,4-thiadiazole in ) may improve metabolic stability due to reduced sulfur-mediated toxicity .
- Substituent Effects : The furan-2-yl group (electron-rich aromatic system) contrasts with the isobutylsulfonyl and trifluoromethyl groups in ’s oxadiazole derivatives. This difference likely impacts solubility (logP) and target selectivity.
- Synthetic Complexity : Cyclization methods for thiadiazoles (e.g., iodine-mediated reactions in ) differ from oxadiazole syntheses, which often require nitrile oxide intermediates. The target compound’s methylene bridge adds steric considerations during synthesis .
Research Findings and Implications
- Antimicrobial Potential: While 1,3,4-thiadiazole analogs () show direct antimicrobial activity, the target compound’s oxadiazole-furan system may broaden spectrum efficacy due to enhanced membrane permeability .
- Kinase Inhibition : Benzo[d]thiazole-2-carboxamide derivatives () inhibit kinases like EGFR; the C6-carboxamide in the target compound could optimize binding to ATP pockets .
- Formulation Challenges: Compared to ’s patented oxadiazole derivatives (formulated with morpholinoethyl groups for solubility), the furan-oxadiazole moiety in the target compound may require prodrug strategies to improve bioavailability .
Biological Activity
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a detailed overview of its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a furan-substituted oxadiazole. Its molecular formula is , and it can be represented by the following structural formula:
Anticancer Activity
Numerous studies have explored the anticancer potential of compounds related to thiazoles and oxadiazoles. The presence of these moieties is often correlated with significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- A study evaluated various thiazole derivatives, revealing that compounds with similar structures to our target compound exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µM against human cancer cell lines .
- The structural modifications significantly influenced their potency, indicating that specific substitutions can enhance biological activity.
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, thiazole and oxadiazole derivatives have shown promising antibacterial activity against various microorganisms.
- Antibacterial Studies :
Case Study 1: Thiazole Derivatives in Cancer Treatment
A series of thiazole derivatives were synthesized and tested for their antiproliferative effects on human glioblastoma U251 cells. These studies highlighted that specific modifications in the thiazole ring could lead to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Structure Activity Relationship (SAR)
Research into the SAR of related compounds indicated that the presence of electron-donating groups at specific positions on the phenyl ring significantly increased anticancer activity. For instance, introducing a methoxy group at the para position improved efficacy against cancer cell lines .
Data Tables
| Compound Name | IC50 (µg/mL) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 1.61 | Jurkat (Bcl-2 positive) | Apoptosis induction |
| Compound B | 23.30 | A431 | Inhibition of Bcl-2 |
| Compound C | >1000 | Control | Non-cytotoxic |
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what critical parameters require optimization?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates like the 1,2,4-oxadiazole and benzothiazole moieties. Critical steps include cyclization, coupling, and purification:
| Step | Reagents/Conditions | Purpose | Optimization Parameters | Reference |
|---|---|---|---|---|
| Oxadiazole formation | Acetonitrile, reflux (1–3 min) | Cyclization of thioamide precursors | Temperature control, reaction time | |
| Benzothiazole coupling | DMF, iodine, triethylamine | Attach benzothiazole-carboxamide | Catalyst concentration, solvent choice | |
| Purification | Column chromatography (e.g., EtOAc/hexane) | Isolate pure product | Solvent polarity, gradient elution |
Key challenges include minimizing side reactions during cyclization and achieving high yields in coupling steps. For example, iodine in DMF facilitates sulfur removal during oxadiazole formation, requiring precise stoichiometry .
Basic: How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
| Technique | Parameters/Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | 400 MHz in DMSO-d6; assigns protons/carbons to functional groups (e.g., furan C-H ~6.5 ppm) | |
| Mass Spectrometry | High-resolution MS (HRMS); confirms molecular weight (e.g., [M+H]⁺) | |
| HPLC | C18 column, UV detection at 254 nm; assesses purity (>95%) |
For example, the benzothiazole carbonyl group typically appears at ~165 ppm in ¹³C NMR, while the oxadiazole ring protons resonate as singlets in ¹H NMR .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Methodological Answer:
Standard assays include:
- MTT/Proliferation assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) over 48–72 hours .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., Src/Abl) using fluorescence-based assays .
For example, structurally related benzothiazole-carboxamides showed IC₅₀ values of 2–10 µM in leukemia cell lines .
Advanced: How can computational methods predict target interactions and guide SAR studies?
Methodological Answer:
Molecular docking (AutoDock Vina) and density functional theory (DFT) are used:
- Docking : Predict binding affinity to targets (e.g., kinases) using PDB structures (e.g., 1OPJ for Abl kinase). Focus on hydrogen bonding (oxadiazole N–O with Lys271) and hydrophobic interactions (furan with Phe382) .
- DFT : Calculate electronic properties (HOMO/LUMO) to assess reactivity. Becke’s three-parameter hybrid functional (B3LYP) optimizes accuracy for heterocycles .
Example: Modifying the furan substituent to a thiophene increased binding energy by 1.2 kcal/mol in docking simulations .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized protocols : Use the same cell lines (e.g., K562 for leukemia) and incubation times .
- Dose-response validation : Repeat assays with independent replicates and statistical analysis (e.g., ANOVA).
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
For instance, a compound showing high in vitro activity but poor in vivo efficacy might require pharmacokinetic optimization (e.g., bioavailability enhancers) .
Advanced: What strategies improve pharmacokinetic properties for preclinical development?
Methodological Answer:
Key approaches include:
- Solubility enhancement : Introduce polar groups (e.g., -OH, -NH₂) or use prodrugs (e.g., phosphate esters).
- Metabolic stability : Block labile sites (e.g., methyl substituents on benzothiazole) via SAR .
- In vitro ADME : Assess hepatic microsomal stability (e.g., t₁/₂ > 60 mins) and CYP450 inhibition .
Example: Adding a methyl group to the oxadiazole ring increased metabolic half-life from 30 to 90 minutes in rat liver microsomes .
Advanced: How can researchers design SAR studies to optimize bioactivity?
Methodological Answer:
Focus on systematic structural modifications:
| Modification Site | Impact on Activity | Reference |
|---|---|---|
| Furan substituent | Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition | |
| Oxadiazole ring | Methylation at C3 improves solubility without losing potency | |
| Benzothiazole C6 | Carboxamide → sulfonamide shifts selectivity to microbial targets |
For example, replacing the furan with a thiophene increased anticancer activity by 40% in SAR trials .
Advanced: What analytical methods quantify stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis of oxadiazole to amidoxime) .
- LC-MS/MS : Identify degradation pathways (e.g., oxidation of furan to γ-lactone) .
Stability data should guide storage recommendations (e.g., -20°C under argon for long-term stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
